molecular formula C10H7F3N2OS B13942629 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- CAS No. 851224-81-2

1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-

Cat. No.: B13942629
CAS No.: 851224-81-2
M. Wt: 260.24 g/mol
InChI Key: RJSAGKWMYSYKHM-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that contains a thiadiazole ring substituted with a methanol group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form the corresponding dihydrothiadiazole.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiadiazoles.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

851224-81-2

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.24 g/mol

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2

InChI Key

RJSAGKWMYSYKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)CO)C(F)(F)F

Origin of Product

United States

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